Ramoplanin A2 is classified as a peptide antibiotic, specifically within the family of ramoplanins. Its biosynthesis involves non-ribosomal peptide synthetases, which are responsible for assembling the peptide core from various amino acids . The compound's unique structure and mechanism of action make it a subject of interest in antibiotic research, particularly in combating drug-resistant bacterial strains.
The synthesis of ramoplanin A2 has evolved over time, with various methods employed to improve yield and efficiency. One notable approach is the use of solid-phase peptide synthesis (SPPS), which allows for rapid assembly of peptide sequences. Recent advancements include techniques like native chemical ligation and macrocyclization strategies that significantly reduce synthesis time from months to days .
For instance, a protocol involving threonine ligation and oxazolidine cleavage has been utilized to form critical junctions in the peptide structure while minimizing epimerization risks . Additionally, semi-synthetic modifications have been explored to create analogues with enhanced properties or reduced side effects.
The molecular structure of ramoplanin A2 features a complex arrangement characterized by an antiparallel β-sheet stabilized by multiple hydrogen bonds. This structure is crucial for its biological activity . The peptide backbone exhibits significant curvature due to alternating chirality in adjacent amino acid residues, which helps accommodate steric demands .
The specific composition of ramoplanin A2 includes several key amino acids such as D-hydroxyproline and D-ornithine, contributing to its unique properties. The presence of a branched mannose trisaccharide at one position further distinguishes it from its analogues .
Ramoplanin A2 undergoes various chemical reactions during its biosynthesis and modification processes. The initial assembly involves condensation reactions facilitated by non-ribosomal peptide synthetases, which link amino acids through peptide bonds. Subsequent reactions may include acylation steps that modify the N-terminal acyl chain, impacting the compound's antimicrobial efficacy .
Moreover, synthetic analogues often involve reactions such as native chemical ligation followed by desulfurization to achieve desired structural modifications while maintaining biological activity .
Ramoplanin A2 exerts its antibacterial effects by interfering with peptidoglycan biosynthesis in bacterial cell walls. It specifically sequesters Lipid Intermediate II, a crucial substrate involved in the transglycosylation process necessary for cell wall formation. By preventing this substrate's utilization in downstream reactions catalyzed by transglycosylases, ramoplanin effectively disrupts cell wall integrity, leading to bacterial cell death .
This mechanism operates at a site complementary to that of vancomycin, highlighting its potential as an alternative treatment for resistant infections without cross-resistance issues .
Ramoplanin A2 is characterized by several notable physical and chemical properties:
These properties contribute to its application as a therapeutic agent against resistant bacterial strains .
Ramoplanin A2 holds significant promise in clinical settings due to its efficacy against resistant pathogens. Current applications include:
Ongoing research continues to explore its full potential as both a therapeutic agent and a model compound for developing new antibiotics targeting similar mechanisms .
Ramoplanin A2 is synthesized by a dedicated 34-open reading frame (ORF) biosynthetic gene cluster in Actinoplanes sp. ATCC 33076. This cluster spans approximately 120 kilobases and encodes four multidomain non-ribosomal peptide synthetases (Ram12, Ram13, Ram14, and Ram17) that collaboratively assemble the 17-amino acid peptide backbone. The non-ribosomal peptide synthetases are organized into modular units, each responsible for activating, thiolating, and condensing specific residues. Key domains include adenylation (A) domains for substrate recognition, peptidyl carrier protein (PCP) domains for thioester tethering, and condensation (C) domains for peptide bond formation. The cluster also houses genes for tailoring enzymes (e.g., halogenases, mannosyltransferases) and regulatory proteins (Table 1) [4] [10].
Genetic inactivation studies confirm that ram12, ram13, ram14, and ram17 are indispensable for core peptide assembly. The adenylation domains exhibit strict specificity for non-proteinogenic amino acids, including 4-hydroxyphenylglycine (Hpg), 3-chloro-4-hydroxyphenylglycine (Chp), and D-ornithine. This precise substrate selection ensures the correct stereochemistry and sequence required for antimicrobial activity [1] [4].
Table 1: Key Genes in Ramoplanin A2 Biosynthesis
| Gene | Function | Domain Organization |
|---|---|---|
| ram12 | Activates and incorporates residues 1-5 | A-PCP-C-A-PCP-C-A-PCP-C-A-PCP-C |
| ram13 | Incorporates residues 6-10 | A-PCP-C-A-PCP-C-A-PCP-C |
| ram14 | Activates and incorporates residues 11-14 | A-PCP-C-A-PCP-C |
| ram17 | Incorporates residues 15-17 and facilitates macrocyclization | A-PCP-C-A-PCP-E |
| ram20 | Halogenase responsible for chlorination at Chp17 | Flavin-dependent halogenase |
| ram29 | Glycosyltransferase for mannose attachment at Hpg11 | GT-B fold glycosyltransferase |
Macrocyclization of Ramoplanin A2 is mediated by the thioesterase (TE) domain of Ram17, which catalyzes ester bond formation between the C-terminal carboxylate of 3-chloro-4-hydroxyphenylglycine (residue 17) and the β-hydroxyl group of β-hydroxyasparagine (residue 2). This ester linkage generates a 49-membered depsipeptide ring essential for bioactivity. The cyclization occurs after full assembly of the linear peptide on the non-ribosomal peptide synthetase assembly line, with the TE domain positioning nucleophilic (β-OH-Asn2) and electrophilic (Chp17-CO-) groups in proximity [3] [5].
Crystallographic analyses reveal that the cyclized structure adopts a U-shaped β-sheet topology stabilized by eight intramolecular hydrogen bonds. This conformation positions key residues (D-Orn10, Hpg3, Hpg7) for lipid II binding. Mutational studies confirm that disruption of the ester bond or β-sheet hydrogen bonding ablates antimicrobial activity by >100-fold, underscoring the structural necessity of correct cyclization [3] [9].
Ramoplanin A2 undergoes N-terminal acylation with (2Z,4E)-7-methylocta-2,4-dienoic acid, attached to the α-amino group of Asn1. This modification is catalyzed by a dedicated acyltransferase (putatively Ram25), which transfers the fatty acid from an acyl-carrier protein complex to the peptide backbone. The stereochemistry of the lipid chain was revised from cis,cis to cis,trans via total synthesis, confirming the (2Z,4E) configuration as biologically active [2] [6].
Gene inactivation of ram25 (predicted acyltransferase) abolishes lipid attachment, though direct enzymatic evidence remains under investigation. The lipid chain enhances membrane anchoring, with synthetic aglycons lacking the acyl group showing 4–8-fold reduced activity against Staphylococcus aureus. Notably, Ramoplanin A1 and A3 analogues bear shorter or longer acyl chains (octadienoic or nonadienoic acid), but all variants exhibit similar antimicrobial potency [2] [8].
Table 2: Structural Variants in the Ramoplanin Family
| Variant | Fatty Acid Chain | Chlorination at Chp17 | Glycosylation at Hpg11 | Relative Activity |
|---|---|---|---|---|
| Ramoplanin A1 | (2Z,4E)-Octa-2,4-dienoic acid | Yes | Yes | 1× |
| Ramoplanin A2 | (2Z,4E)-7-Methylocta-2,4-dienoic acid | Yes | Yes | 1× |
| Ramoplanin A3 | (2Z,4E)-8-Methylnona-2,4-dienoic acid | Yes | Yes | 1× |
| Ramoplanin aglycon | (2Z,4E)-7-Methylocta-2,4-dienoic acid | Yes | No | 1× |
| Deschloro-aglycon | (2Z,4E)-7-Methylocta-2,4-dienoic acid | No | No | 1× |
The dimannosyl moiety at Hpg11 is appended by Ram29, a GT-B fold glycosyltransferase that sequentially transfers two mannose units from GDP-mannose. Inactivation of ram29 yields ramoplanin aglycon, which retains full antimicrobial activity against Gram-positive pathogens. Kinetic studies confirm that the glycosyl group does not participate in lipid II binding but may enhance solubility and reduce aggregation in vivo [1] [8].
Structural analyses reveal that the mannose units are disordered in crystal structures, suggesting conformational flexibility. Synthetic aglycon and ram29 knockout analogues exhibit minimal activity loss (MIC ≤ 0.5 μg/mL vs. MRSA), proving glycosylation is non-essential. This contrasts with glycopeptide antibiotics (e.g., vancomycin), where sugar units are critical for target engagement [6] [8].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: